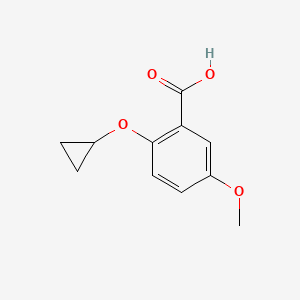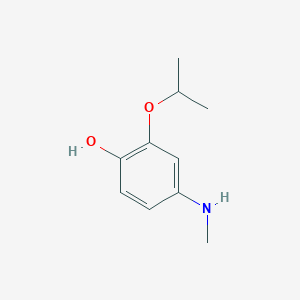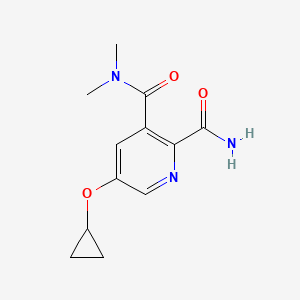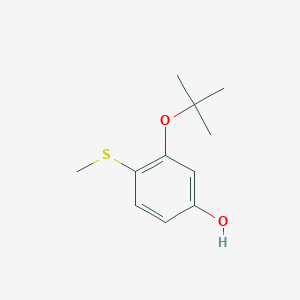
(2-Cyclopropoxy-4-ethylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropoxy-4-ethylphenyl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a substituted phenylamine, characterized by the presence of a cyclopropoxy group and an ethyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-4-ethylphenyl)methanamine can be achieved through various methods. One common approach involves the reaction of a substituted phenol with an alkyl halide in the presence of a base, followed by amination. For example, the reaction of 2-cyclopropoxy-4-ethylphenol with methyl iodide in the presence of sodium hydroxide and dimethylformamide (DMF) solvent can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopropoxy-4-ethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Cyclopropoxy-4-ethylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions of phenylamines with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The cyclopropoxy group and ethyl group contribute to its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
(2-Cyclopropoxy-4-fluorophenyl)methanamine: This compound has a similar structure but with a fluorine atom instead of an ethyl group.
(4-Cyclopropoxy-2-methylphenyl)methanamine: This compound features a methyl group instead of an ethyl group.
Uniqueness: (2-Cyclopropoxy-4-ethylphenyl)methanamine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(2-cyclopropyloxy-4-ethylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-9-3-4-10(8-13)12(7-9)14-11-5-6-11/h3-4,7,11H,2,5-6,8,13H2,1H3 |
Clé InChI |
NKSLAIQIOBEOGN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CN)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



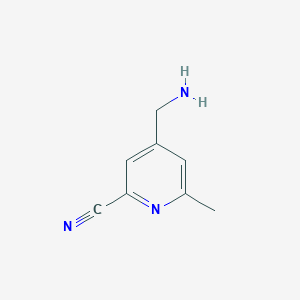
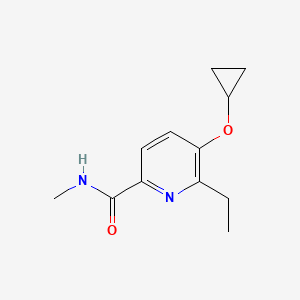
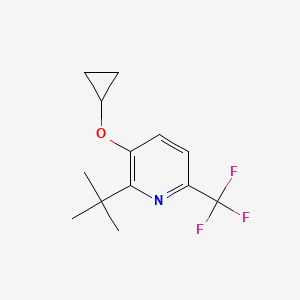
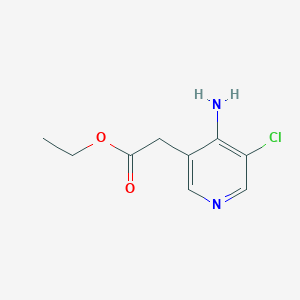
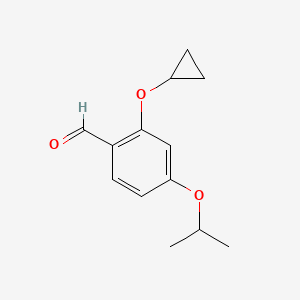
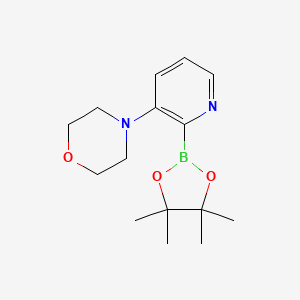
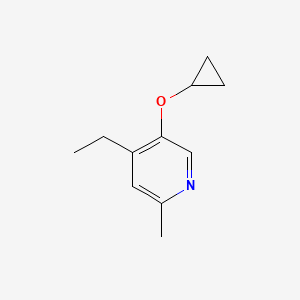
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
